

molecular weight of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylbenzotrifluoride

Cat. No.: B1349371

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-methylbenzotrifluoride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is a substituted aromatic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries. [1][2][3] Its molecular structure, which incorporates a benzene ring with chlorine, methyl, and trifluoromethyl groups, provides a unique combination of stability and reactivity.[1][2] The trifluoromethyl group (CF_3), a strong electron-withdrawing moiety, and the chlorine atom serve as key functional handles for complex organic syntheses. This guide provides a comprehensive overview of its chemical properties, potential synthetic and analytical workflows, safety protocols, and primary applications, establishing its role as a critical intermediate in the development of advanced materials, active pharmaceutical ingredients (APIs), and specialized agrochemicals.[2][3]

Chemical Identity and Properties

Accurate identification and understanding of the physicochemical properties of **2-Chloro-4-methylbenzotrifluoride** are fundamental for its application in research and development.

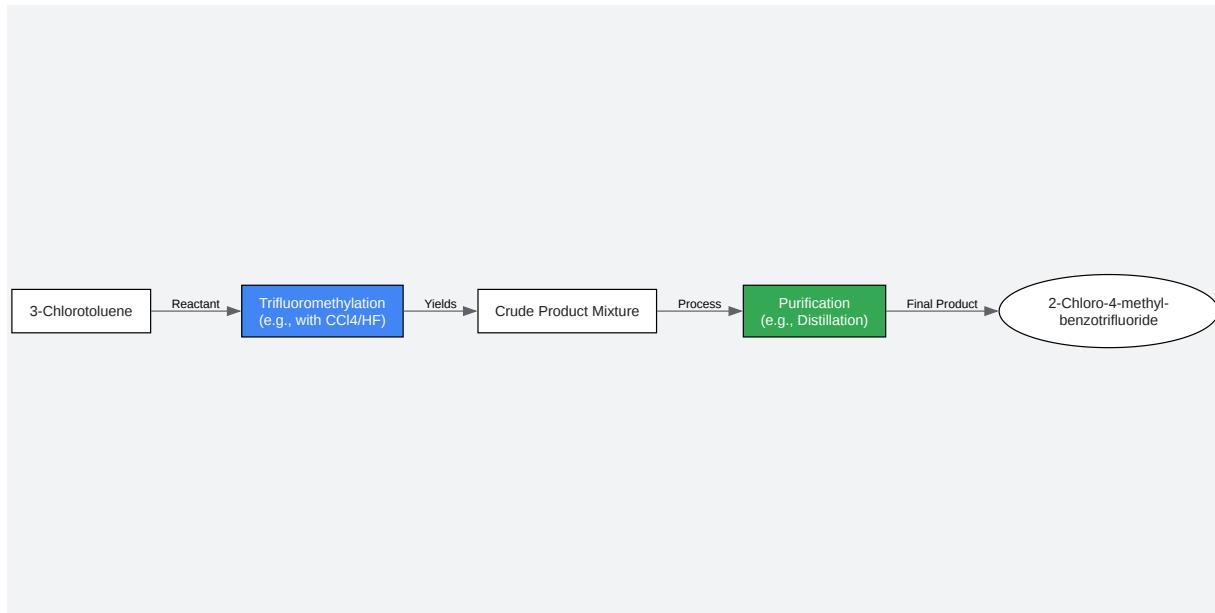
Chemical Identifiers

The compound is uniquely identified by several standard chemical nomenclature and registry systems.

Parameter	Information	Source
IUPAC Name	2-chloro-4-methyl-1-(trifluoromethyl)benzene	[1]
CAS Registry Number	74483-46-8	[1] [4]
Molecular Formula	C ₈ H ₆ ClF ₃	[1] [4]
Molecular Weight	194.58 g/mol	[1] [4] [5]
InChI	InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11,12)/h2-4H,1H3	[1]
InChIKey	OHODYNLHQHOFWGR-UHFFFAOYSA-N	[1]
Canonical SMILES	CC1=CC(=C(C=C1)C(F)(F)F)Cl	[1]
EC Number	639-337-9	[1]

Physicochemical Properties

The properties of **2-Chloro-4-methylbenzotrifluoride** dictate its behavior in chemical reactions and its handling requirements.

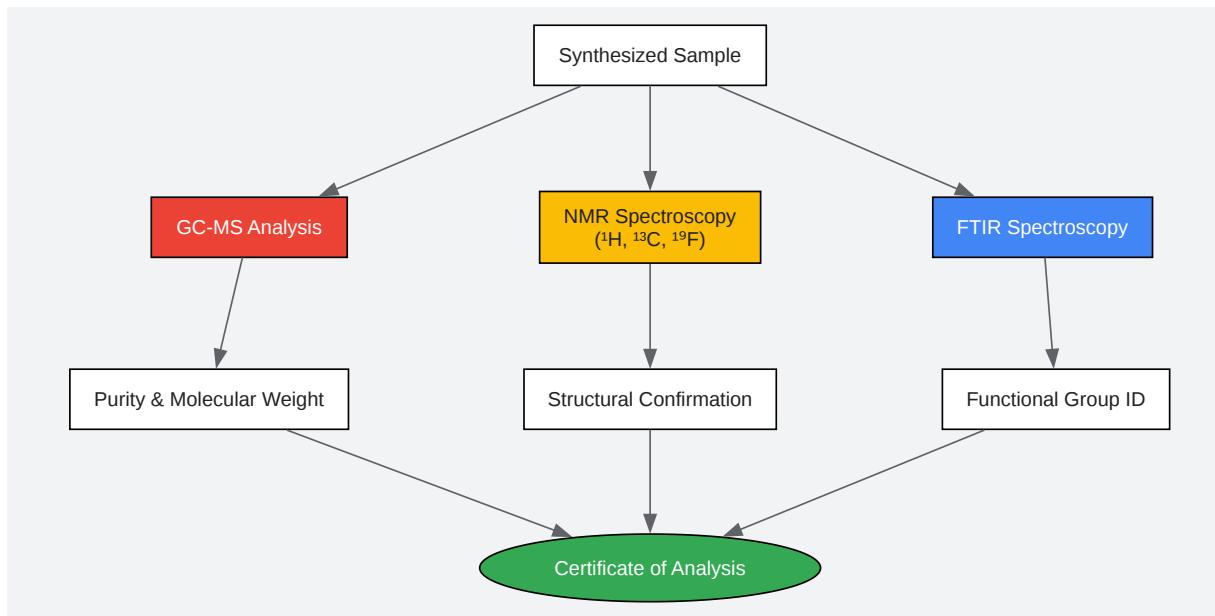

Property	Value	Source
Physical State	Clear liquid at room temperature	[1]
Density	$1.287 \pm 0.06 \text{ g/cm}^3$	[1]
Boiling Point	184.6°C at 760 mmHg	[1] [6]
Flash Point	$68.7 \pm 17.9^\circ\text{C}$	[1] [6]
Refractive Index	1.454	[6]
XLogP3	3.8	[6]

Synthesis and Analytical Workflows

While specific, detailed experimental protocols for the synthesis and analysis of **2-Chloro-4-methylbenzotrifluoride** are proprietary or not widely published, logical workflows can be constructed based on established organic chemistry principles and methods for analogous compounds.

Proposed Synthesis Pathway

The synthesis of substituted benzotrifluorides often involves multi-step processes including halogenation and trifluoromethylation reactions. A plausible synthetic route could start from a readily available toluene derivative.


[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **2-Chloro-4-methylbenzotrifluoride**.

Methodology Outline: A potential synthesis route involves the reaction of 3-Chlorotoluene with a trifluoromethylating agent.^[7] For instance, a process analogous to those for similar structures might involve reacting the starting material with carbon tetrachloride and hydrogen fluoride under catalysis.^[8] The resulting crude product would then undergo purification steps, such as neutralization and steam or fractional distillation, to isolate the final high-purity compound.^[9]

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. A typical workflow for characterization is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of the final product.

Experimental Protocol Details (General):

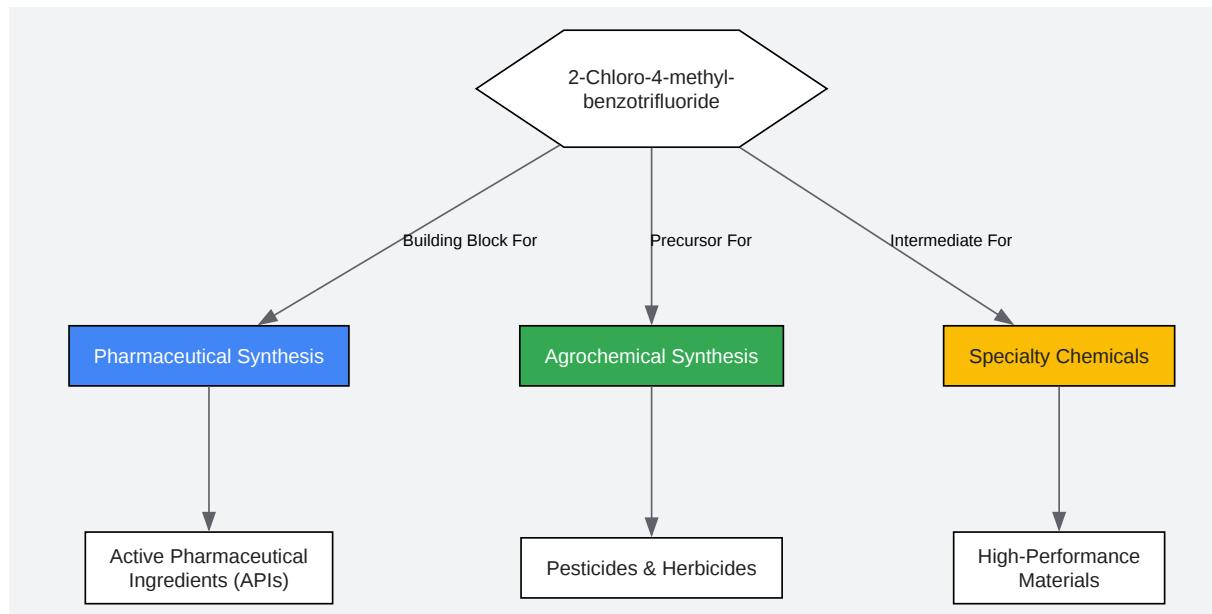
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight.
 - Protocol Outline: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. A typical column like an HP-5MS could be used with a temperature program ramping from $\sim 60^\circ\text{C}$ to 280°C .^[10] The mass spectrometer, operating in electron impact (EI) mode, would detect fragments and the molecular ion, confirming the mass of 194.58 g/mol .^{[1][10]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation. ^1H NMR would confirm the presence and splitting of aromatic and methyl protons. ^{13}C NMR would identify the number of unique carbon environments. ^{19}F NMR is crucial for confirming the $-\text{CF}_3$ group.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups and bonds, such as C-Cl, C-F (strong absorbances), and aromatic C-H stretches.

Safety and Handling

Proper handling of **2-Chloro-4-methylbenzotrifluoride** is essential to ensure laboratory safety. The compound is classified as an irritant.[\[6\]](#)

GHS Hazard Information


The following table summarizes the key hazard and precautionary statements associated with this chemical.

Classification	Code	Statement
Hazard Statement	H315	Causes skin irritation.[6]
Hazard Statement	H319	Causes serious eye irritation. [11]
Hazard Statement	H335	May cause respiratory irritation.[12][13]
Precautionary Statement	P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay.[6][12]
Precautionary Statement	P280	Wear protective gloves/protective clothing/eye protection/face protection.[11] [12]
Precautionary Statement	P302+P352	IF ON SKIN: Wash with plenty of soap and water.[6][12]
Precautionary Statement	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood.
[12][14] Keep away from heat, sparks, and open flames.[11][12] Store in a cool, dry place in a
tightly sealed container.[12] Ensure that eyewash stations and safety showers are readily
accessible.[12][14]

Industrial Applications

The unique substitution pattern of **2-Chloro-4-methylbenzotrifluoride** makes it a valuable and
versatile building block in the synthesis of more complex molecules.[2][3]

[Click to download full resolution via product page](#)

Caption: Relationship of **2-Chloro-4-methylbenzotrifluoride** to its key application areas.

- **Pharmaceutical Synthesis:** This compound serves as a key intermediate for creating novel drug molecules. The trifluoromethyl group is often incorporated into APIs to enhance metabolic stability, binding affinity, and bioavailability.[2][3]
- **Agrochemical Development:** It is a precursor for the synthesis of modern pesticides and herbicides.[2][3] The specific arrangement of substituents can lead to active compounds with high efficacy and target specificity, contributing to crop protection and yield enhancement.[2]
- **Specialty Chemicals:** The stability and reactivity profile of this molecule make it suitable for producing high-performance materials and other specialty chemicals where its unique electronic and steric properties are required.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-methylbenzotrifluoride (74483-46-8) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 2-Chloro-5-methylbenzotrifluoride | C8H6ClF3 | CID 11701195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-CHLORO-4-METHYLBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]
- 9. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [molecular weight of 2-Chloro-4-methylbenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349371#molecular-weight-of-2-chloro-4-methylbenzotrifluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com